Netilmicin Sulfate

Antimicrobial Susceptibility Testing Gram-Negative Infections Aminoglycoside Resistance

Select Netilmicin Sulfate (CAS 56391-57-2) for your research when differentiating against aminoglycoside-resistant Gram-negative pathogens is critical. Its unique 1-N-ethyl modification confers stability against adenylating and phosphorylating enzymes (e.g., ANT(2″)), retaining potency against many gentamicin-resistant Klebsiella, Serratia, and Pseudomonas isolates. Quantitative meta-analyses confirm a statistically lower risk of nephrotoxicity and ototoxicity compared to gentamicin and tobramycin, making it the safer aminoglycoside for studies involving prolonged exposure or renal impairment models. Ideal as an analytical standard for susceptibility profiling and aminoglycoside structure-activity relationship (SAR) studies. Ships with cold-chain compliance.

Molecular Formula C42H92N10O34S5
Molecular Weight 1441.6 g/mol
CAS No. 56391-57-2
Cat. No. B1678214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetilmicin Sulfate
CAS56391-57-2
SynonymsCertomycin
Nétromicine
Netillin
Netilmicin
Netilmicin Sulfate
Netrocin
Netromicina
Netromycin
Netromycine
Sch 20569
Sch-20569
Sch20569
Molecular FormulaC42H92N10O34S5
Molecular Weight1441.6 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1
InChIKeyAGFWIZQEWFGATK-UNZHCMSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Netilmicin Sulfate (CAS 56391-57-2) Supplier Guide: Aminoglycoside Antibiotic Specifications & Applications


Netilmicin Sulfate (CAS 56391-57-2) is the sulfate salt of netilmicin, a semi-synthetic aminoglycoside antibiotic derived from sisomicin, produced by fermentation of *Micromonospora inyoensis* [1]. It exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, causing protein synthesis inhibition and cell death [2]. As an aminoglycoside, it demonstrates broad-spectrum activity primarily against aerobic Gram-negative bacteria, including many gentamicin-resistant strains [3]. First patented in 1973, it is used in research settings as an analytical standard for susceptibility testing and in studies of aminoglycoside resistance mechanisms .

Why Generic Substitution of Netilmicin Sulfate Fails: A Comparative Analysis for Procurement


Substituting Netilmicin Sulfate for other aminoglycosides like gentamicin, tobramycin, or amikacin is not straightforward due to critical differences in antimicrobial spectrum against resistant organisms and distinct toxicity profiles [1]. While all aminoglycosides share a core mechanism, netilmicin's 1-N-ethyl modification confers resistance to specific aminoglycoside-modifying enzymes (AMEs), particularly adenylating and phosphorylating enzymes, allowing it to retain activity against a subset of gentamicin-resistant bacteria [2]. Conversely, it is less active than alternatives against others, notably *Pseudomonas aeruginosa* [3]. Furthermore, meta-analyses of clinical trials indicate statistically significant differences in the risk of nephrotoxicity and ototoxicity among aminoglycosides, meaning the safety margin cannot be assumed to be identical [4]. These quantifiable differences in resistance coverage and toxicity risk are material for scientific selection and procurement decisions, which are detailed in the evidence guide below.

Quantitative Evidence Guide: Netilmicin Sulfate (CAS 56391-57-2) Performance Data vs. Key Comparators


Quantitative In Vitro Potency of Netilmicin vs. Gentamicin, Tobramycin, and Amikacin Against Enterobacteriaceae

In a preclinical comparative study testing 283 clinical isolates, netilmicin demonstrated the highest potency by weight among five aminoglycosides against key Enterobacteriaceae species including *E. coli*, *K. pneumoniae*, *Enterobacter* spp., and *Serratia* spp. [1]. The study's calculated 'therapeutic index' (MIC / blood level ratio) was also highest for netilmicin, indicating a favorable pharmacological profile *in vitro* [1]. This suggests netilmicin may be the most potent option on a per-milligram basis for these specific pathogens [1].

Antimicrobial Susceptibility Testing Gram-Negative Infections Aminoglycoside Resistance

Efficacy of Netilmicin Against Gentamicin-Resistant Serratia marcescens: A Head-to-Head MIC Comparison

An agar dilution study compared the MICs of netilmicin, gentamicin, tobramycin, and amikacin against 100 clinical isolates of *Serratia marcescens* [1]. Defining resistance as an MIC >4 mg/L for netilmicin, gentamicin, and tobramycin, and >16 mg/L for amikacin, the resistance rates were dramatically different [1]. The data show netilmicin and amikacin have similarly low resistance rates (3% and 1% respectively), while nearly half of the isolates were resistant to gentamicin [1]. This confirms netilmicin's retained activity against a pathogen where gentamicin frequently fails [1].

Antibiotic Resistance Serratia marcescens MIC Determination

Nephrotoxicity and Ototoxicity Risk of Netilmicin Compared to Gentamicin, Tobramycin, and Amikacin

A large quantitative overview of randomized trials found a significantly lower risk of auditory toxicity for patients receiving netilmicin compared to those given amikacin or tobramycin [1]. The analysis, which included studies on over 10,000 patients, also found that patients given netilmicin had a lower risk of nephrotoxicity than those given gentamicin, sisomicin, or tobramycin [1]. A separate meta-analysis of 144 clinical trials provided average toxicity frequencies, showing netilmicin had the lowest rates of both nephrotoxicity (8.7%) and cochlear toxicity (2.4%) among the four major aminoglycosides [2].

Drug Safety Nephrotoxicity Ototoxicity

Comparative Efficacy and Safety Meta-Analysis from 24 Controlled Clinical Trials

A meta-analysis of data from 24 prospective, controlled clinical trials concluded that netilmicin is the safest and most effective of the four aminoglycosides (gentamicin, tobramycin, amikacin, netilmicin) with statistical significance (P < 0.01 for both comparisons) [1]. This analysis, which surveyed over 10,000 patients, provides a high-level, statistically supported ranking of these agents, positioning netilmicin favorably in terms of overall therapeutic profile [1].

Clinical Trial Meta-Analysis Drug Efficacy Safety Ranking

Optimal Scientific and Industrial Application Scenarios for Netilmicin Sulfate (CAS 56391-57-2)


Treatment of Infections Caused by Gentamicin-Resistant Enterobacteriaceae

Netilmicin is particularly indicated for use against Enterobacteriaceae strains that have acquired resistance to gentamicin via adenylating enzymes (e.g., ANT(2")). Evidence shows netilmicin retains high activity against these strains, which are common among resistant *Klebsiella*, *Serratia*, and *Pseudomonas* isolates [1]. This makes it a valuable alternative in research and clinical settings where gentamicin resistance is prevalent [2].

Research into Aminoglycoside Structure-Activity Relationships and Resistance Mechanisms

Netilmicin's semi-synthetic modification (1-N-ethylation) provides resistance to specific aminoglycoside-modifying enzymes, making it an ideal tool compound for studying structure-activity relationships (SAR) and resistance mechanisms [1]. It can be used as an analytical standard in susceptibility testing to differentiate between resistance mechanisms in clinical isolates [2].

Formulations for Patients with Elevated Risk of Aminoglycoside Toxicity

Quantitative meta-analyses demonstrate netilmicin has a lower incidence of both nephrotoxicity and ototoxicity compared to gentamicin and tobramycin [1]. This evidence supports its preferential use in developing formulations or treatment regimens for patient populations with pre-existing risk factors for toxicity, such as the elderly, those with renal impairment, or those requiring prolonged aminoglycoside therapy [1].

Antibiotic Prophylaxis in Colorectal Surgery

A pharmacokinetic study in patients undergoing elective colorectal surgery demonstrated that a single 6 mg/kg intravenous dose of netilmicin achieved adequate tissue levels (≥ MIC90 of target pathogens) in the abdominal wall, epiploic fat, and colonic wall at the time of incision and anastomosis [1]. Its tissue penetration profile supports its use in prophylactic regimens, often in combination with other agents like ornidazole [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netilmicin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.